N-tert-butyl-1H-indazole-7-carboxamide
Description
Significance of Indazole Scaffolds in Chemical Research
The indazole scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a multitude of biologically active compounds. viwit.com This bicyclic aromatic heterocycle's unique structural and electronic properties allow it to interact with a variety of biological targets. Consequently, indazole derivatives have been extensively investigated and have shown a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties. nih.govnih.gov The versatility of the indazole ring system allows for chemical modifications at various positions, enabling chemists to fine-tune the pharmacological profiles of derivative compounds.
Overview of N-tert-butyl-1H-indazole-7-carboxamide as a Research Compound
This compound is principally recognized for its role as a crucial building block in the synthesis of Niraparib. viwit.com Niraparib is a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer, particularly ovarian cancer. researchgate.netnih.gov PARP inhibitors function by blocking a key DNA repair pathway in cancer cells, leading to cell death. nih.govnewdrugapprovals.org The synthesis of Niraparib involves the formation of this compound from indazole-7-carboxylic acid. nih.gov In one documented synthetic route, indazole-7-carboxylic acid is reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI) and subsequently with tert-butylamine (B42293) to yield the target carboxamide. nih.gov This intermediate is then subjected to further reactions, including a crucial carbon-nitrogen coupling step, to construct the final Niraparib molecule. nih.gov
Below is a table summarizing the key chemical properties of this compound. pharmaffiliates.com
| Property | Value |
| CAS Number | 1476776-76-7 |
| Molecular Formula | C₁₂H₁₅N₃O |
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)(C)NC(=O)C1=CC=CC2=C1NN=C2 |
| InChI Key | WRDUXSGUYODZGR-UHFFFAOYSA-N |
Scope and Academic Research Focus of the Outline
This article provides a focused examination of this compound from a chemical and academic research perspective. The scope is strictly limited to the significance of its underlying indazole scaffold, its identity and properties as a research compound, and its specific application as an intermediate in pharmaceutical synthesis. The content is based on scientific literature and patent documentation, adhering to a professional and authoritative tone.
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-1H-indazole-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)14-11(16)9-6-4-5-8-7-13-15-10(8)9/h4-7H,1-3H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDUXSGUYODZGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC2=C1NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H, ¹³C, ¹⁵N, and 2D NMR data for N-tert-butyl-1H-indazole-7-carboxamide is not available in the public scientific literature and chemical databases searched. Therefore, the following subsections cannot be completed at this time.
¹H NMR Analysis for Proton Environments
Data not available.
¹³C NMR and DEPT-135 for Carbon Skeletal Analysis
Data not available.
¹⁵N NMR for Nitrogen Atom Characterization
Data not available.
2D NMR Techniques (COSY, HSQC) for Connectivity
Data not available.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
The elemental composition of this compound can be unequivocally confirmed using HRMS. This technique measures the exact mass of the parent ion, which is then compared to the theoretical mass calculated from its molecular formula. The molecular formula for this compound is C₁₂H₁₅N₃O. nih.gov The close correlation between the calculated and observed mass, typically within a few parts per million (ppm), validates the compound's elemental formula. nih.gov
The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). For this compound, the calculated monoisotopic mass is 217.121512110 Da. nih.gov An experimental HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the chemical formula.
| Molecular Formula | Calculated Exact Mass (Da) | Ion Type (Example) | Calculated m/z (Example) |
|---|---|---|---|
| C₁₂H₁₅N₃O | 217.121512110 | [M+H]⁺ | 218.12879 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating ions in the gas phase. For this compound (C₁₂H₁₅N₃O), with a molecular weight of 217.27 g/mol , the analysis would typically reveal key information about its molecular mass and stability.
In a typical ESI-MS experiment in positive ion mode, the compound would be expected to be protonated to form the molecular ion [M+H]⁺. This would result in a prominent peak at a mass-to-charge ratio (m/z) of approximately 218.28. Depending on the solvent system and additives, other adducts such as the sodium adduct [M+Na]⁺ (m/z ≈ 240.26) or the potassium adduct [M+K]⁺ (m/z ≈ 256.35) might also be observed. High-resolution mass spectrometry would provide the exact mass of these ions, confirming the elemental composition. Fragmentation data, obtained through techniques like tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns, such as the loss of the tert-butyl group or cleavage of the amide bond, which would further confirm the structure.
Table 1: Predicted ESI-MS Molecular Ion Peaks for this compound
| Ion Species | Predicted m/z |
|---|---|
| [M+H]⁺ | ~218.28 |
| [M+Na]⁺ | ~240.26 |
LC-MS for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is crucial for confirming the identity of a synthesized compound and assessing its purity.
An LC-MS analysis of a sample of this compound would involve injecting the sample onto an HPLC column (typically a reverse-phase column like a C18). The compound would travel through the column at a specific speed, resulting in a characteristic retention time. The eluent from the column would then be directed into the mass spectrometer. A peak at the specific retention time, coupled with the detection of the expected molecular ion (e.g., m/z 218.28 in positive ESI mode), would confirm the compound's identity. The purity of the sample would be estimated by integrating the area of the main peak relative to the total area of all detected peaks in the chromatogram.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
Key expected vibrational frequencies would include:
N-H Stretching: A sharp peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amide and a broader band for the N-H of the indazole ring.
C-H Stretching: Peaks just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds of the tert-butyl group and above 3000 cm⁻¹ for the sp² hybridized C-H bonds of the aromatic ring.
C=O Stretching (Amide I band): A strong, sharp absorption band typically found between 1630 and 1680 cm⁻¹ for the carbonyl group of the amide.
N-H Bending (Amide II band): A band in the region of 1510-1570 cm⁻¹ associated with the N-H bending and C-N stretching of the amide linkage.
C=C and C=N Stretching: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide & Indazole | N-H stretch | 3300 - 3500 |
| Aromatic | C-H stretch | > 3000 |
| Alkyl (tert-butyl) | C-H stretch | < 3000 |
| Amide (Carbonyl) | C=O stretch | 1630 - 1680 |
| Amide | N-H bend | 1510 - 1570 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would be required.
If a crystal structure were determined, it would provide a wealth of information, including:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The precise lengths and angles of the basic repeating unit of the crystal.
Bond Lengths and Angles: Exact measurements for every bond within the molecule, confirming the connectivity and geometry.
Intermolecular Interactions: Details on how the molecules pack together in the solid state, identifying hydrogen bonds (e.g., between the amide N-H and a carbonyl oxygen of a neighboring molecule) and other non-covalent interactions that stabilize the crystal lattice.
Without experimental data, a detailed structural report, including tables of crystallographic data and bond lengths, cannot be generated.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. However, no specific DFT studies for N-tert-butyl-1H-indazole-7-carboxamide were identified.
Geometrical Optimization and Electronic Structure Analysis
Geometrical optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This analysis provides key information on bond lengths, bond angles, and dihedral angles. Electronic structure analysis further describes the distribution of electrons within the optimized geometry. No literature containing these specific calculations for this compound could be located.
Energy Band Gap Calculations (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO gap, indicates the molecule's stability and its tendency to undergo electronic transitions. There are no available studies that report the HOMO-LUMO gap for this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions. No MEP maps or related analyses for this compound have been published.
Gauge-Invariant Atomic Orbitals (GIAO) for NMR Chemical Shift Predictions
The Gauge-Invariant Atomic Orbital (GIAO) method is a computational technique used to predict NMR chemical shifts with a high degree of accuracy. This method is valuable for confirming molecular structures and assigning spectral peaks. No studies utilizing the GIAO method to predict the NMR spectrum of this compound were found.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug discovery to understand how a ligand might interact with a protein target. There is no published research detailing molecular docking simulations involving this compound.
Binding Energy Predictions and Ligand Stability Evaluation
Following a docking simulation, binding energy calculations are performed to estimate the strength of the interaction between the ligand and its target. Ligand stability within the binding pocket is also assessed to predict the durability of the interaction. Due to the lack of docking studies, no binding energy predictions or stability evaluations for this compound are available.
Mechanistic Computational Studies for Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions. For N-substituted indazoles, where the incoming substituent can bond to either the N1 or N2 position of the indazole ring, computational studies provide profound insights into the factors governing regioselectivity. While direct computational studies on the formation of this compound are not extensively available in the literature, mechanistic insights can be drawn from studies on closely related analogues, such as methyl 1H-indazole-7-carboxylate.
Reaction Pathway Elucidation (e.g., Addition Mechanisms)
Recent DFT studies have shed light on the reaction pathways for the N-alkylation of indazole-7-carboxylates, which can be considered analogous to the formation of this compound. These studies focus on understanding the transition states and the role of various reagents in directing the alkyl group to either the N1 or N2 position.
A key finding from these computational investigations is the elucidation of distinct mechanistic pathways leading to the different isomers. For instance, in the alkylation of methyl 1H-indazole-7-carboxylate, the formation of the N1-substituted product is proposed to proceed through a chelation mechanism. In this pathway, the cation of the base (e.g., Cs+) can coordinate with both the N2 nitrogen of the indazole and the oxygen of the carbonyl group at the 7-position. This chelation stabilizes the transition state leading to N1 alkylation, making it the more favorable pathway under certain conditions.
Conversely, the formation of the N2-substituted product is suggested to be driven by other non-covalent interactions (NCIs). In the absence of a strongly coordinating cation, or with different solvent and base combinations, the steric and electronic environment around the N2 position dictates the reaction outcome. The computational models indicate that specific interactions between the reactants and the solvent can lower the energy barrier for N2 functionalization.
Natural Bond Orbital (NBO) analyses further support these proposed mechanisms by calculating the partial charges on the N1 and N2 atoms, which indicate their nucleophilicity. These calculations help in understanding the inherent reactivity of the indazole ring system and how it is influenced by substituents and reaction conditions.
Thermodynamic and Kinetic Considerations of Isomer Formation
The formation of N1 versus N2 isomers in substituted indazoles is a classic example of thermodynamic versus kinetic control. Computational studies allow for the calculation of the energies of reactants, transition states, and products, thereby providing a quantitative understanding of the kinetic and thermodynamic landscape of the reaction.
Kinetic Control: The kinetically favored product is the one that is formed faster, meaning it has a lower activation energy barrier for its formation. In the context of indazole alkylation, if the transition state leading to one isomer is significantly lower in energy than the other, that isomer will be the predominant product, especially at lower reaction temperatures and shorter reaction times. DFT calculations of transition-state structures and their corresponding energies are crucial for predicting the kinetic product. For example, the chelation-assisted pathway for N1 alkylation of methyl 1H-indazole-7-carboxylate represents a kinetically controlled process under specific conditions.
Thermodynamic Control: The thermodynamically favored product is the most stable isomer, irrespective of how fast it is formed. If the reaction is allowed to proceed for a longer time at a higher temperature, the initially formed kinetic product may revert to the starting materials or isomerize to the more stable thermodynamic product. Computational calculations of the ground-state energies of the N1 and N2 isomers can predict which one is thermodynamically more stable.
The interplay between kinetics and thermodynamics is highly dependent on the reaction conditions. For the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a related compound, DFT calculations have shown how different reagents can switch the selectivity between N1 and N2 products, highlighting the delicate balance between these two regimes of control.
Below is a representative data table illustrating the type of information that can be obtained from DFT studies on the regioselective alkylation of a model compound, methyl 1H-indazole-7-carboxylate.
| Parameter | N1-Alkylation Pathway | N2-Alkylation Pathway |
| Proposed Mechanism | Chelation-assisted | Non-covalent interactions |
| Calculated N1 Partial Charge | -0.35 e | -0.35 e |
| Calculated N2 Partial Charge | -0.28 e | -0.28 e |
| Relative Transition State Energy | Lower (kinetically favored under specific conditions) | Higher |
| Relative Product Energy | May not be the most stable | Potentially the more stable isomer (thermodynamic product) |
Note: The values in this table are illustrative and based on findings for analogous compounds. They serve to demonstrate the type of data generated from computational studies.
Structure Activity Relationship Sar Studies and Derivative Exploration
Design and Synthesis of N-tert-butyl-1H-indazole-7-carboxamide Analogues and Derivatives
The design of analogues of this compound often begins with the indazole scaffold, a versatile heterocyclic system known for a wide range of biological activities. nih.govnih.gov Synthetic strategies are centered on building this core and then introducing the desired functional groups at specific positions.
The synthesis of 7-substituted indazole derivatives, which are key precursors, can be achieved through multi-step reaction sequences. researchgate.net A common starting point is 7-nitro-1H-indazole, which can be converted to other functionalized intermediates. For instance, the synthesis of 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole provides versatile building blocks for further modifications via palladium cross-coupling reactions. researchgate.net
Once a suitable 1H-indazole-7-carboxylic acid or its ester equivalent is obtained, the final step is typically an amide coupling reaction. researchgate.net For example, 1H-indazole-3-carboxylic acid can be coupled with various aryl or aliphatic amines using standard coupling agents like N-Hydroxybenzotriazole (HOBT) and (3-Dimethylamino-propyl)-ethyl-carbodiimide (EDC·HCl) to yield the corresponding carboxamides. researchgate.net A similar approach is used for the 7-carboxamide isomer.
Alternative strategies involve late-stage functionalization. An Ullmann coupling reaction, for example, can be used to introduce a carboxamide group onto a pre-formed indazole ring, such as reacting a 7-bromo-2-phenyl-2H-indazole with a carboxamide nucleophile. vulcanchem.com The synthesis of various indazole-3-carboxamides has also been achieved by starting with a protected indazole, performing a C-3 lithiation followed by reaction with CO2, deprotection to yield the carboxylic acid, and subsequent amide coupling.
| Strategy | Key Reaction | Description | Reference |
|---|---|---|---|
| Amide Coupling | EDC/HOBT Coupling | Coupling of an indazole carboxylic acid intermediate with a primary or secondary amine (e.g., tert-butylamine). | researchgate.net |
| Late-Stage Functionalization | Ullmann Coupling | Copper-catalyzed coupling of a halo-indazole (e.g., 7-bromo-indazole) with a carboxamide nucleophile. | vulcanchem.com |
| Building Block Approach | Palladium Cross-Coupling | Synthesis of functionalized precursors like 7-iodo-1H-indazole, followed by further coupling reactions to build complexity. | researchgate.net |
| Directed Lithiation | C-H Lithiation | Use of a protecting group to direct lithiation at a specific carbon (e.g., C3), followed by carboxylation and amide formation. |
Impact of Substituent Modifications on Research Activity Profiles
Modifying substituents on the indazole ring and the carboxamide moiety has a profound impact on the biological activity and selectivity of these compounds.
The substitution pattern on the bicyclic indazole core is a critical determinant of activity. SAR studies have shown that substituent groups at the C4 and C6 positions of the 1H-indazole scaffold play a crucial role in the inhibition of certain enzymes like IDO1. nih.gov Similarly, the presence of a carbohydrazide (B1668358) moiety at the C3 position has been found to be important for strong inhibitory activity in some series. nih.gov
In the development of prostanoid EP4 receptor antagonists, a series of 2H-indazole-3-carboxamide derivatives were synthesized where various electron-donating or electron-withdrawing substituents were introduced onto the benzene (B151609) portion of the indazole ring. acs.org These modifications were generally well-tolerated and in many cases led to an increase in potency compared to the unsubstituted parent compound. acs.org The electronic properties of substituents can also influence the synthetic route; for example, electron-withdrawing groups like a nitro (NO₂) or methyl ester (CO₂Me) at the C7 position can direct N-alkylation to occur selectively at the N2 position. nih.gov
The position of substitution on the indazole nitrogen (N1 or N2) can dramatically alter the biological profile of the resulting compound. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov However, the choice between an N1 or N2 substituted analogue is highly target-dependent.
A striking example was seen in a series of prostanoid EP4 receptor antagonists, where 2H-indazole analogues (N2-substituted) exhibited potent, low nanomolar antagonistic activity. acs.org In contrast, their corresponding 1H-indazole regioisomers (N1-substituted) were significantly less active, with IC₅₀ values exceeding 10 μM, indicating a strong preference for the 2H-regioisomer to maintain potency for this specific target. acs.org Conversely, for other targets, N1-alkylation is preferred. Synthetic protocols have been optimized to achieve high regioselectivity for N1-alkylation using conditions such as sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), which can provide >99% N1 selectivity for certain C3-substituted indazoles. nih.gov
| Compound Type | General Structure | Observed Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2H-Indazole Analogues (N2-substituted) | N2-Alkyl-indazole-3-carboxamide | Low Nanomolar | acs.org |
| 1H-Indazole Analogues (N1-substituted) | N1-Alkyl-indazole-3-carboxamide | > 10 μM | acs.org |
The carboxamide group itself is a key pharmacophoric feature, often involved in critical hydrogen bonding interactions with biological targets. Modifications to this group, including the N-tert-butyl substituent, can fine-tune activity. In a series of 3-phenyl-1H-indazole derivatives designed as anticandidal agents, varying the carboxamide substituent had a significant effect. nih.gov Notably, the N,N-diethylcarboxamide derivative was identified as the most active compound against several Candida species. nih.gov
Furthermore, the specific regiochemistry and orientation of the amide linker can be an absolute requirement for activity. In a study of indazole-3-carboxamides as CRAC channel blockers, the indazole-3-carboxamide scaffold was found to actively inhibit calcium influx. nih.gov However, its corresponding "reverse amide" isomer, where the connectivity is switched, was completely inactive, even at high concentrations. nih.gov This highlights that the precise arrangement of the carbonyl and N-H groups within the carboxamide linker is essential for biological recognition in some systems. nih.gov
Enantiospecific Synthesis and Chiral Recognition in Biological Systems
When modifications to the parent structure of this compound introduce a chiral center, the resulting enantiomers can exhibit significantly different biological activities. This phenomenon, known as chiral recognition, arises because biological targets like receptors and enzymes are themselves chiral, leading to diastereomeric interactions with different binding affinities for each enantiomer. mdpi.com
This is particularly evident in the study of synthetic cannabinoid receptor agonists based on the indazole-3-carboxamide scaffold. nih.gov For analogues such as AMB-FUBINACA and AB-FUBINACA, which are chiral, enantiospecific synthesis was performed to isolate the pure (S) and (R) enantiomers. nih.gov When evaluated for their interaction with cannabinoid receptors CB₁ and CB₂, a clear stereochemical preference was observed. The (S)-enantiomers consistently demonstrated enhanced potency at both receptors compared to their (R)-enantiomer counterparts. nih.gov
The synthesis of single enantiomers often requires specialized chiral precursors or asymmetric synthesis methods. nih.gov The separation of enantiomers from a racemic mixture can be achieved using chiral chromatography, for example, with a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their resolution. nih.govnih.gov
| Compound | Enantiomer | Receptor Potency Comparison | Reference |
|---|---|---|---|
| AMB-FUBINACA | (S) | Higher potency at CB₁ and CB₂ | nih.gov |
| (R) | Lower potency than (S)-enantiomer | nih.gov | |
| AB-FUBINACA | (S) | Higher potency at CB₁ and CB₂ | nih.gov |
| (R) | Lower potency than (S)-enantiomer | nih.gov | |
| 5F-MDMB-PINACA | (S) | Higher potency at CB₁ and CB₂ | nih.gov |
| (R) | Lower potency than (S)-enantiomer | nih.gov |
Biological Research Applications of N Tert Butyl 1h Indazole 7 Carboxamide and Its Derivatives
Applications in Medicinal Chemistry and Drug Discovery Researchnih.govnih.govmdpi.com
The indazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry due to its ability to form key interactions with a wide range of biological targets. N-tert-butyl-1H-indazole-7-carboxamide and its derivatives are prominent examples of this scaffold's utility, serving as foundational structures in the development of novel therapeutic candidates and chemical probes for biological research. researchgate.net Their structural rigidity, combined with the capacity for substitution at various positions, allows for the fine-tuning of physicochemical properties and target specificity. This has led to the exploration of indazole carboxamides across multiple target classes, including kinases, enzymes, and receptors, making them a significant area of focus in drug discovery research. nih.govmdpi.comgoogle.com
Development of Novel Research Candidatesnih.govnih.gov
This compound serves as a crucial building block or intermediate in the synthesis of more complex bioactive molecules. viwit.comchemicalbook.com One of the most notable applications is its use as a key intermediate in the synthesis of Niraparib (MK-4827). researchgate.net Niraparib is a potent inhibitor of poly(ADP-ribose)polymerase (PARP) enzymes, PARP-1 and PARP-2, which are critical for DNA repair. researchgate.net The development of this compound showcases the role of the indazole carboxamide core in creating highly active molecules for targeted cancer therapy research. researchgate.net
The process of "fragment-led de novo design" has also utilized the indazole core to identify new pharmacophores for challenging targets. nih.gov By starting with a simple indazole-containing fragment, researchers can elaborate the structure based on computational modeling and structure-activity relationship (SAR) studies to develop more potent and selective lead compounds. This approach has been successfully applied to the discovery of inhibitors for targets like Fibroblast Growth Factor Receptors (FGFRs), demonstrating the value of the indazole scaffold in generating novel research candidates from the ground up. nih.gov
Inhibition and Modulation of Specific Biological Targets
The versatility of the this compound scaffold is evident in its application against a diverse array of biological targets. By modifying the substituents on the indazole ring and the carboxamide group, researchers have developed derivatives that can selectively inhibit kinases, modulate enzyme activity, and interact with specific cell surface receptors.
Kinases are a major class of drug targets, particularly in oncology and inflammation research. The indazole nucleus has proven to be an effective "hinge-binding" motif, a key interaction for many kinase inhibitors.
IKK2 (IκB kinase β): Indazole carboxamide derivatives have been identified as inhibitors of IKK2, a key kinase in the NF-κB signaling pathway, which is central to the inflammatory response. google.comnih.gov These compounds are investigated for their potential in treating disorders associated with inappropriate IKK2 activity. google.com The core structure allows for interactions within the ATP-binding site of the kinase, leading to inhibition of its activity. nih.gov
FGFRs (Fibroblast Growth Factor Receptors): The indazole scaffold is a key pharmacophore for inhibiting FGFRs, a family of receptor tyrosine kinases implicated in various cancers. nih.gov Research has shown that indazole-containing fragments can inhibit FGFR1–3 with activities in the micromolar range. Further optimization using structure-based drug design aims to enhance potency and achieve selectivity among the different FGFR subtypes. nih.gov
ERK1/2 (Extracellular signal-regulated kinases 1/2): The indazole moiety is present in potent inhibitors of ERK1/2, downstream kinases in the MAPK/ERK pathway. biorxiv.orgnih.gov This pathway is frequently hyperactivated in cancer, making ERK1/2 a critical target. The inhibitor SCH772984, for example, features an indazole scaffold that forms crucial hydrogen bonds with the kinase hinge region, contributing to its high affinity and slow binding kinetics. nih.gov
EGFR (Epidermal Growth Factor Receptor): While direct studies on this compound itself as an EGFR inhibitor are limited, the broader class of indazole-containing compounds has been explored for this purpose. EGFR inhibitors are vital in treating non-small-cell lung cancers, but resistance mutations often arise. nih.gov The development of novel covalent inhibitors that can target both wild-type and mutant forms of EGFR often incorporates heterocyclic scaffolds like indazole to achieve desired potency and selectivity. nih.govmdpi.com
| Target Kinase | Role of Indazole Scaffold | Example/Finding | Reference |
|---|---|---|---|
| IKK2 (IκB kinase β) | Core structure for inhibitors of the NF-κB pathway. | Indazole carboxamides identified as potent IKK2 inhibitors. | google.com |
| FGFRs (Fibroblast Growth Factor Receptors) | Pharmacophore for pan-FGFR and subtype-selective inhibitors. | Indazole fragments inhibit FGFR1-3 in the range of 0.8–90 μM. | nih.gov |
| ERK1/2 (Extracellular signal-regulated kinases 1/2) | Hinge-binding motif for high-affinity inhibitors. | The inhibitor SCH772984 contains an indazole scaffold. | nih.gov |
| EGFR (Epidermal Growth Factor Receptor) | Core component in the design of covalent inhibitors for mutant EGFR. | Indazole-based structures are explored for targeting resistance mutations like T790M. | nih.gov |
Beyond kinases, indazole carboxamides have been developed to inhibit other classes of enzymes.
Nitric Oxide Synthases (NOS): The reviewed literature did not provide specific examples of this compound or its direct derivatives as inhibitors of Nitric Oxide Synthases.
IDO1 (Indoleamine 2,3-dioxygenase 1): IDO1 is an immunosuppressive enzyme that is a key target in cancer immunotherapy. nih.govnih.gov It catabolizes the amino acid tryptophan, leading to a tumor microenvironment that suppresses T-cell activity. nih.gov Researchers have designed and synthesized novel N′-hydroxyindazolecarboximidamides, derivatives of the indazole carboxamide structure, as potent IDO1 inhibitors. These compounds function by binding to the enzyme's active site, blocking tryptophan depletion and subsequent immune suppression. nih.govresearchgate.net
| Target Enzyme | Role of Indazole Scaffold | Example/Finding | Reference |
|---|---|---|---|
| IDO1 (Indoleamine 2,3-dioxygenase 1) | Core structure for inhibitors designed for cancer immunotherapy research. | N′-hydroxyindazolecarboximidamides inhibit IDO1 activity. | nih.govresearchgate.net |
The literature reviewed did not provide specific examples of this compound or its direct derivatives as potentiators of the CFTR ion channel.
Derivatives of indazole-3-carboxamide have been widely identified as potent synthetic cannabinoids. researchgate.netresearchgate.net These compounds act as agonists at the cannabinoid receptors CB1 and CB2. mdpi.comnih.gov
CB1/CB2 Receptors: The CB1 receptor is primarily found in the central nervous system, while the CB2 receptor is associated with the immune system. nih.gov Synthetic cannabinoids based on the indazole carboxamide scaffold, such as AB-PINACA, often show high binding affinity for both receptors. mdpi.comresearchgate.net Research into these compounds helps to elucidate the structure-activity relationships for CB1/CB2 receptor activation and to understand the pharmacology of the endocannabinoid system. mdpi.comresearchgate.net Studies have also evaluated the differences between enantiomers of these synthetic cannabinoids, revealing that stereochemistry can significantly impact their potency as CB1/CB2 receptor agonists. researchgate.net
| Target Receptor | Role of Indazole Scaffold | Example/Finding | Reference |
|---|---|---|---|
| Cannabinoid Receptors (CB1/CB2) | Core structure for a major class of synthetic cannabinoid receptor agonists. | Derivatives like AB-PINACA are potent agonists at CB1 and CB2 receptors. | mdpi.comresearchgate.net |
Broad-Spectrum Pharmacological Investigations
The indazole scaffold, a bicyclic aromatic heterocycle, is a prominent feature in many pharmacologically active molecules. researchgate.net The versatility of this structure allows for modifications at various positions, leading to a wide array of derivatives with diverse biological activities. The carboxamide group, particularly when attached to the indazole ring, plays a crucial role in forming key interactions with biological targets, such as hydrogen bonding, which can significantly influence the compound's efficacy. This compound itself serves as a key intermediate in the synthesis of complex pharmaceutical agents, but its structural motif is also central to a broad range of research applications exploring the therapeutic potential of its derivatives. viwit.com These investigations span anti-inflammatory, antiviral, anti-cancer, and other pharmacological fields.
Anti-Inflammatory Research
The indazole nucleus is a core component of several compounds investigated for anti-inflammatory properties. Research has shown that derivatives of the indazole-carboxamide scaffold can exhibit significant inhibitory effects on key mediators of inflammation.
Computational studies have been employed to evaluate 1H-indazole analogs as potential anti-inflammatory agents by targeting the cyclooxygenase-2 (COX-2) enzyme. researchgate.net Molecular docking simulations of certain 1H-indazole derivatives showed significant binding affinities to the COX-2 active site. researchgate.net For instance, derivatives featuring difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups demonstrated favorable binding energies, suggesting a potential for potent COX-2 inhibition. researchgate.net
In experimental studies, while not direct derivatives of this compound, related carboxamide-containing structures have shown promise. For example, a series of tetrahydroisoquinoline-7-carboxamide derivatives were developed as selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a potential target for anti-inflammatory drugs. nih.gov One potent derivative, compound 7ae, was found to inhibit the DDR1 kinase function with an IC₅₀ value of 6.6 nM. nih.gov This compound also dose-dependently inhibited the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), in mouse primary peritoneal macrophages. nih.gov Such findings highlight the importance of the carboxamide moiety in designing new anti-inflammatory agents.
Table 1: Selected Indazole and Related Derivatives in Anti-Inflammatory Research
| Compound/Derivative Class | Target | Key Findings | Reference |
|---|---|---|---|
| 1H-Indazole analogs (Computational) | Cyclooxygenase-2 (COX-2) | Derivatives with difluorophenyl, para-toluene, and 4-methoxyphenyl groups showed significant binding results in molecular docking studies (binding energies of 9.11, 8.80, and 8.46 kcal/mol, respectively). | researchgate.net |
| Tetrahydroisoquinoline-7-carboxamide derivative (7ae) | Discoidin Domain Receptor 1 (DDR1) | Potently inhibited DDR1 kinase function (IC₅₀ = 6.6 nM) and suppressed LPS-induced IL-6 and TNF-α release in macrophages. | nih.gov |
Antiviral Research
The indazole-carboxamide framework has been a fruitful scaffold for the discovery of novel antiviral agents, with derivatives showing potent activity against a range of viruses, including coronaviruses and hepatitis C virus (HCV).
Building on a hit compound identified for its activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), researchers synthesized a series of N-arylindazole-3-carboxamide derivatives and tested them against SARS-CoV-2. nih.gov Several of these compounds demonstrated potent inhibitory effects. Notably, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (compound 4a) exhibited an effective concentration (EC₅₀) of 0.69 µM against SARS-CoV-2 with low cytotoxicity. nih.gov This work identifies the N-arylindazole-3-carboxamide structure as a promising template for developing new anti-coronavirus therapies. nih.gov
In another line of research, 1-aminobenzyl-1H-indazole-3-carboxamide analogues were investigated as potential treatments for hepatitis C. nih.gov From a previously identified lead, two potent analogues were developed. These compounds showed impressive potency and selectivity against HCV, with one analogue (compound 5n) having an EC₅₀ of 0.018 µM and another (compound 5t) an IC₅₀ of 0.007 µM in a relevant assay. nih.gov These results underscore the potential of these indazole derivatives for further development as antiviral drugs. nih.gov
Table 2: Antiviral Activity of Indazole Carboxamide Derivatives
| Compound/Derivative | Target Virus | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide | SARS-CoV-2 | EC₅₀ | 0.69 µM | nih.gov |
| 1-aminobenzyl-1H-indazole-3-carboxamide analogue (5n) | Hepatitis C Virus (HCV) | EC₅₀ | 0.018 µM | nih.gov |
| 1-aminobenzyl-1H-indazole-3-carboxamide analogue (5t) | Hepatitis C Virus (HCV) | IC₅₀ | 0.007 µM | nih.gov |
Anti-Cancer Research
Indazole derivatives are well-represented in oncology research, with several compounds having entered clinical trials. nih.govmdpi.com The indazole-7-carboxamide scaffold, in particular, is the basis for potent inhibitors of poly(ADP-ribose)polymerase (PARP), a key enzyme in DNA repair.
A significant breakthrough in this area was the development of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, also known as Niraparib (MK-4827). researchgate.net This compound is a potent inhibitor of PARP-1 and PARP-2, with IC₅₀ values of 3.8 nM and 2.1 nM, respectively. researchgate.net In cellular assays, it inhibited PARP activity with an EC₅₀ of 4 nM and selectively inhibited the proliferation of cancer cells with BRCA-1 and BRCA-2 mutations. researchgate.net The discovery of Niraparib highlights the success of optimizing the 2-phenyl-2H-indazole-7-carboxamide series to yield clinically effective anti-cancer agents. researchgate.net
Other research has explored different modifications of the indazole scaffold. Indazole-sulfonamide compounds were synthesized and evaluated in silico for their potential to inhibit Mitogen-activated protein kinase 1 (MAPK1), a kinase involved in various human cancers. mdpi.com Molecular docking studies suggested that these derivatives could serve as promising inhibitors of MAPK1. mdpi.com Furthermore, a broad range of indazole derivatives have been shown to possess anti-cancer activity through various mechanisms beyond kinase inhibition, demonstrating the scaffold's versatility in developing therapeutic agents. nih.gov
Table 3: Indazole Carboxamide Derivatives in Anti-Cancer Research
| Compound/Derivative | Target | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Niraparib (MK-4827) | PARP-1 | IC₅₀ | 3.8 nM | researchgate.net |
| PARP-2 | IC₅₀ | 2.1 nM | ||
| Indazole-sulfonamide derivatives | MAPK1 (in silico) | Molecular Docking | Showed favorable interactions with the MAPK1 active site. | mdpi.com |
| Indazole derivative (2f) | Various cancer cell lines | IC₅₀ | 0.23–1.15 µM | nih.gov |
Antimicrobial and Antiparasitic Research
The indazole-carboxamide structure has also been explored for its potential to combat microbial and parasitic infections. Various synthetic derivatives have demonstrated activity against a spectrum of bacteria and fungi.
In one study, a series of new 1H-indazole-3-carboxamides were synthesized and evaluated for their antimicrobial properties. researchgate.net These compounds, derived from the coupling of 1H-indazole-3-carboxylic acid with different amines, were reported to possess antibacterial and antifungal activity. researchgate.net Similarly, a series of indazole-based thiadiazole hybrid derivatives were synthesized and showed activity as antibacterial agents. nih.gov
While direct antiparasitic studies on this compound derivatives are not extensively documented, the general class of indazoles has shown activity against parasites like Entamoeba histolytica. mdpi.com This suggests that with appropriate structural modifications, indazole-carboxamides could be developed into effective antiparasitic agents.
Table 4: Antimicrobial Activity of Indazole Carboxamide Derivatives
| Compound Class | Activity Type | Key Findings | Reference |
|---|---|---|---|
| 1H-Indazole-3-carboxamides | Antibacterial, Antifungal | Derivatives showed biological activity against various microbes. | researchgate.net |
| Indazole-based thiadiazole hybrids | Antibacterial | Synthesized compounds were evaluated for antibacterial potential. | nih.gov |
Research into Antidiabetic and Neuroprotective Potentials
Emerging research has begun to explore the potential of indazole derivatives in treating metabolic and neurodegenerative disorders. These studies often involve targeting enzymes and receptors implicated in these conditions.
A series of newly synthesized indazole-based thiadiazole hybrid derivatives were assessed for their ability to inhibit α-glucosidase, an enzyme relevant to the management of diabetes. nih.govresearchgate.net Several of the synthesized compounds demonstrated remarkable inhibitory activity against α-glucosidase, with some showing superior potency compared to the standard drug, acarbose. nih.govresearchgate.net
In the area of neuroprotection, research has focused on modulating the activity of receptors involved in excitatory neurotransmission. While not indazole derivatives, thiazole-carboxamide compounds have been investigated as negative allosteric modulators of AMPA receptors. mdpi.com These receptors are linked to excitotoxicity and neurological pathologies when their function is dysregulated. The study found that certain thiazole-carboxamide derivatives could potently inhibit AMPA receptor-mediated currents, suggesting a potential neuroprotective effect. mdpi.com This line of research indicates that the carboxamide functional group is a key pharmacophoric feature for interacting with neurological targets, a principle that could be extended to the design of novel indazole-based neuroprotective agents.
Table 5: Antidiabetic and Neuroprotective-Related Research on Carboxamide Derivatives
| Compound Class | Research Area | Target | Key Findings | Reference |
|---|---|---|---|---|
| Indazole-based thiadiazole hybrids | Antidiabetic | α-glucosidase | Several derivatives showed potent inhibitory activity, some superior to the standard drug acarbose. | nih.govresearchgate.net |
| Thiazole-carboxamide derivatives | Neuroprotective | AMPA Receptors | Acted as potent negative allosteric modulators, inhibiting receptor-mediated currents. | mdpi.com |
Applications in Agrochemical Research
While the indazole-carboxamide scaffold has been extensively investigated for its pharmacological applications, its use in the agrochemical sector is less documented in publicly available scientific literature. The structural features that confer biological activity in humans, such as the ability to inhibit enzymes or modulate receptors, could theoretically be applied to targets in pests, fungi, or weeds. However, specific research detailing the synthesis and evaluation of this compound or its close derivatives as pesticides, herbicides, or fungicides is not prominent. This remains a potential area for future exploration and development.
Insecticidal Activity Investigations (e.g., N-tert-butyl-N,N'-diacylhydrazines as nonsteroidal ecdysone (B1671078) agonists)
While direct studies on the insecticidal properties of this compound are limited, the structurally related class of N-tert-butyl-N,N'-diacylhydrazines has been extensively researched as potent and selective insecticides. These compounds function as nonsteroidal ecdysone agonists, mimicking the action of the insect molting hormone, 20-hydroxyecdysone. This mimicry induces a premature and incomplete molting process in larval stages of susceptible insects, which is ultimately lethal.
The N-tert-butyl group is a common feature in many active diacylhydrazine insecticides, suggesting its importance for biological activity. Research in this area has led to the development of several commercial insecticides with favorable environmental profiles due to their high specificity for target insect orders, particularly Lepidoptera (moths and butterflies).
| Compound Class | Mechanism of Action | Primary Target Pests | Key Structural Feature |
|---|---|---|---|
| N-tert-butyl-N,N'-diacylhydrazines | Nonsteroidal Ecdysone Agonist | Lepidopteran larvae | N-tert-butyl group |
Mechanistic Studies of Biological Action
The mechanism of action for nonsteroidal ecdysone agonists, the class to which derivatives structurally similar to this compound belong, is well-established. These compounds bind to the ecdysone receptor (EcR), a nuclear hormone receptor, which then forms a heterodimer with the ultraspiracle protein (USP). This complex binds to ecdysone response elements (EcREs) on DNA, leading to the activation of genes involved in the molting process. The untimely activation of these genes by the agonist results in a fatal disruption of insect development.
In Vitro and In Vivo Assays for Target Engagement
In Vitro Assays:
Competitive Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled ecdysteroid ligand from the ecdysone receptor. A high affinity for the receptor is a primary indicator of potential agonist activity.
Reporter Gene Assays: Insect cell lines transfected with a reporter gene under the control of an ecdysone-responsive promoter are used. Activation of the receptor by an agonist leads to the expression of the reporter gene, which can be quantified.
In Vivo Assays:
Larval Bioassays: The most direct method to assess insecticidal activity involves exposing target insect larvae to the compound through diet incorporation or topical application. Mortality, developmental abnormalities, and inhibition of feeding are recorded.
Molting Disruption Assays: Treated larvae are observed for signs of premature apolysis (separation of the old cuticle) and ecdysis (shedding of the old cuticle), which are characteristic effects of ecdysone agonists.
| Assay Type | Purpose | Typical Endpoint Measured |
|---|---|---|
| Competitive Binding Assay | Assess binding affinity to the ecdysone receptor | IC50 (concentration for 50% inhibition of ligand binding) |
| Reporter Gene Assay | Measure functional activation of the ecdysone receptor | EC50 (concentration for 50% maximal response) |
| Larval Bioassay | Determine whole-organism toxicity | LC50 (lethal concentration for 50% of the population) |
Cellular Pathway Analysis Related to Compound Activity
Detailed cellular pathway analysis for this compound in insects has not been documented. For the broader class of nonsteroidal ecdysone agonists, cellular pathway analysis focuses on the downstream effects of ecdysone receptor activation. This includes transcriptomic and proteomic studies to identify the genes and proteins that are up- or down-regulated following exposure to the compound. These studies help to elucidate the precise molecular events that lead to the observed physiological effects, such as apoptosis of epidermal cells and the synthesis of new cuticle proteins at an inappropriate time.
The primary cellular pathway affected is the ecdysteroid signaling pathway, which is central to the regulation of insect development, metamorphosis, and reproduction.
Future Research Directions and Potential Academic Contributions
Exploration of Undiscovered Synthetic Pathways and Green Chemistry Approaches
The advancement of organic synthesis is intrinsically linked to the discovery of novel, efficient, and environmentally sustainable reaction pathways. For N-tert-butyl-1H-indazole-7-carboxamide, future research could significantly contribute to this field.
A known method for its synthesis involves the coupling of 1H-indazole-7-carboxylic acid with tert-butylamine (B42293). newdrugapprovals.org While effective, this approach can be expanded upon by exploring alternative and potentially more efficient synthetic strategies. Future investigations could focus on novel catalytic systems, including transition-metal-catalyzed C-H activation/amination or novel coupling reagents that may offer higher yields, milder reaction conditions, or improved purity profiles. bohrium.combenthamdirect.com
Furthermore, the integration of green chemistry principles is a critical area for academic contribution. rsc.org The existing methods for indazole synthesis often rely on conventional solvents and reagents. researchgate.net Research into greener alternatives could provide significant benefits. rsc.org This includes the investigation of:
Alternative Solvents: Utilizing benign media such as polyethylene (B3416737) glycol (PEG) or solvent-free reaction conditions. organic-chemistry.org
Energy Sources: Exploring photochemical or electrochemical methods to drive the synthesis, potentially reducing the need for thermal energy and harsh reagents. rsc.orgorganic-chemistry.org
Catalyst-Free Methods: Developing syntheses that eliminate the need for costly and potentially toxic metal catalysts, aligning with principles of sustainability and economic feasibility. researchgate.net
| Green Chemistry Approach | Potential Application to Synthesis | Anticipated Benefits |
|---|---|---|
| Visible Light Photoredox Catalysis | Direct deoxygenative cyclization to form the indazole core from precursors like o-carbonyl azobenzenes. rsc.org | Metal-free, environmentally benign, high selectivity, and operational at room temperature. rsc.org |
| Use of Green Solvents | Employing polyethylene glycol (PEG) for copper-catalyzed one-pot synthesis of the indazole ring. organic-chemistry.org | Reduced environmental impact, potential for catalyst recycling, and improved safety profile. |
| Electrochemical Synthesis | Oxidant-free and metal-free regioselective functionalization of the indazole core. organic-chemistry.org | High efficiency, sustainability, and avoidance of hazardous chemical oxidants. |
| Catalyst-Free Ipso Substitution | Formation of the core C-N bond via simple ipso substitution, avoiding costly palladium or copper catalysts. researchgate.net | Economically feasible, user-friendly, and reduces metallic waste. researchgate.net |
Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level
While this compound is primarily recognized as a synthetic intermediate for the PARP inhibitor Niraparib, its own biological activity profile remains largely unexplored. nih.gov The indazole scaffold is a privileged structure in drug discovery, and its derivatives have been shown to interact with a wide array of biological targets. nih.govpnrjournal.com
Future academic pursuits should involve comprehensive screening of the compound against various target classes to uncover any intrinsic biological effects. Based on the activities of structurally related indazole carboxamides, potential areas of investigation include:
Kinase Inhibition: Many indazole derivatives function as inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR) or fibroblast growth factor receptors (FGFRs). nih.gov
Ion Channel Modulation: Certain indazole-3-carboxamides have been identified as potent blockers of calcium-release activated calcium (CRAC) channels, which are crucial in immune cell function. nih.gov
Enzyme Inhibition: Indazole carboxamides have been designed as inhibitors of enzymes like lipoxygenase, which is involved in inflammatory pathways. nih.gov
Receptor Antagonism: The indazole structure is present in antagonists for various receptors, including the CC-chemokine receptor 4 (CCR4). acs.org
Once a biological activity is identified, advanced mechanistic studies at the molecular level would be paramount. This would involve techniques such as enzymatic assays to determine inhibitory constants (IC₅₀), surface plasmon resonance to measure binding kinetics, and X-ray crystallography or cryo-electron microscopy to solve the structure of the compound in complex with its biological target. Such studies would provide invaluable insights into the specific molecular interactions—hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern its biological function.
Rational Design of Next-Generation Indazole-Based Research Probes
Should this compound demonstrate a specific biological activity, it could serve as a foundational scaffold for the rational design of next-generation research probes. These probes are essential tools for studying biological systems, validating drug targets, and understanding disease mechanisms.
The design process would be guided by structure-activity relationship (SAR) studies. acs.orgresearchgate.net By systematically modifying the structure of the parent compound and evaluating the impact on biological activity, researchers can identify key pharmacophoric features. For this compound, SAR exploration could involve:
Modification of the tert-butyl group: Replacing it with various alkyl, cycloalkyl, or aryl substituents to probe the steric and electronic requirements of the binding pocket.
Substitution on the indazole ring: Introducing different functional groups at available positions on the bicyclic core to enhance potency, selectivity, or physicochemical properties. nih.gov
Isosteric replacement: Replacing the carboxamide linker to investigate its role in target binding and to modulate properties like metabolic stability. nih.gov
The goal would be to develop highly potent and selective probes that can be used to interrogate the function of a specific biological target with minimal off-target effects. These optimized molecules could then be further derivatized with fluorescent tags or biotin (B1667282) labels for use in cellular imaging and biochemical pulldown experiments, respectively.
Integration of Multidisciplinary Approaches for Compound Optimization
The optimization of this compound from a simple intermediate into a valuable chemical probe or lead compound would necessitate a highly integrated, multidisciplinary approach combining computational, synthetic, and biological methodologies.
| Discipline | Methodology | Objective |
|---|---|---|
| Computational Chemistry | Molecular docking, pharmacophore modeling, and density functional theory (DFT) studies. nih.govnih.gov | Predict potential biological targets, understand binding modes, and guide the rational design of new analogues with improved affinity and selectivity. nih.gov |
| Synthetic Chemistry | Development of efficient and scalable synthetic routes, including green chemistry approaches. researchgate.net | Synthesize libraries of rationally designed analogues for biological evaluation and establish robust methods for producing optimized compounds. |
| Biological Chemistry & Pharmacology | In vitro enzymatic and cell-based assays, in vivo disease models, and pharmacokinetic profiling. nih.govresearchgate.net | Evaluate the biological activity, determine structure-activity relationships, and assess the drug-like properties of new compounds. |
This iterative cycle begins with computational modeling to generate hypotheses about how the compound might interact with various biological targets. nih.gov Based on these predictions, synthetic chemists can create a focused library of new derivatives. These compounds are then evaluated by biologists through a cascade of in vitro and cellular assays. The results of these experiments feed back into the computational models, refining the SAR and guiding the design of the next generation of compounds. This synergistic process accelerates the optimization cycle, enabling a more efficient path toward developing potent, selective, and well-characterized molecular tools for academic research.
Q & A
Q. What are the established synthetic routes for N-tert-butyl-1H-indazole-7-carboxamide?
Methodological Answer: The compound is synthesized via palladium-catalyzed cross-coupling reactions. A key intermediate, tert-butyl 3-bromoindazole-1,7-dicarboxylate, undergoes Suzuki-Miyaura coupling with boronic acids (e.g., phenylboronic acid) in the presence of Pd(OAc)₂ and Na₂CO₃. Deprotection of the tert-butyl group yields the final product .
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Pd(OAc)₂, Na₂CO₃, reflux | Cross-coupling |
| 2 | HCl/MeOH | Deprotection |
Q. Which spectroscopic methods confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : The tert-butyl group appears as a singlet at δ ~1.4 ppm (1H) and δ ~28–30 ppm (13C). Indazole ring protons show distinct splitting patterns (e.g., H-3 at δ ~8.2 ppm) .
- HRMS : Molecular ion peaks (e.g., m/z 231.1245 for C₁₂H₁₅N₃O) confirm the molecular formula.
- IR Spectroscopy : Amide C=O stretch at ~1650 cm⁻¹ .
Q. How is purity assessed for this compound in academic settings?
Methodological Answer: Reverse-phase HPLC (C18 column, UV detection at 254 nm) with mobile phases like acetonitrile/water achieves >95% purity. GC/MS detects volatile impurities, while elemental analysis validates C/H/N ratios .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling yields for this compound derivatives?
Methodological Answer:
- Catalyst-Ligand Systems : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to enhance stability.
- Solvent Optimization : DMF or THF improves boronic acid solubility.
- Microwave Assistance : Reduces reaction time (e.g., 30 minutes at 100°C vs. 12 hours reflux) .
Q. What strategies resolve overlapping NMR signals in tert-butyl-indazole derivatives?
Methodological Answer:
- 2D NMR (HSQC, COSY) : Correlates 1H-13C and 1H-1H signals to assign ambiguous peaks.
- Deuterated Solvents : CDCl₃ or DMSO-d₆ reduces proton exchange broadening.
- Variable-Temperature NMR : Identifies dynamic processes (e.g., rotamer interconversion) .
Q. How are impurities profiled in this compound batches?
Methodological Answer:
- LC-MS/MS : Detects de-tert-butyl byproducts (e.g., m/z 175.0862 for C₈H₇N₃O).
- Headspace GC-MS : Analyzes volatile degradation products from tert-butyl precursors.
- qNMR with Internal Standards : Quantifies impurities ≥0.1% using 1,3,5-trimethoxybenzene .
Experimental Design & Data Analysis
Q. What factors influence regioselectivity in indazole ring functionalization?
Methodological Answer:
Q. How should researchers address conflicting bioactivity data in analogs?
Methodological Answer:
- Assay Replication : Test compounds in triplicate under standardized conditions (pH, temperature).
- Purity Reassessment : Use HPLC to rule out impurity-driven false positives/negatives.
- Structural Confirmation : Validate tautomeric forms via X-ray crystallography .
Stability & Storage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
